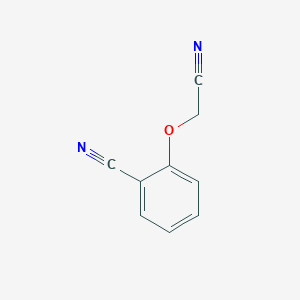

2-(Cyanomethoxy)benzonitrile

描述

Contextualization of Nitrile and Ether Functionalities in Chemical Building Blocks

Nitrile and ether groups are fundamental functional groups in organic chemistry, each imparting distinct chemical properties to a molecule. The nitrile group (C≡N) is a potent electron-withdrawing group and a versatile synthetic handle. researchgate.netnih.gov Its linear geometry and the triple bond's π-system allow it to participate in a wide array of reactions, including hydrolysis to carboxylic acids or amides, reduction to amines, and cycloaddition reactions to form nitrogen-containing heterocycles. researchgate.netebsco.com The incorporation of a nitrile moiety can significantly influence a molecule's electronic properties and its potential for biological activity. nih.gov

Overview of Benzonitrile (B105546) Derivatives in Synthetic Chemistry

Benzonitrile, a simple aromatic nitrile, and its derivatives are a cornerstone of modern synthetic chemistry. wikipedia.org They serve as readily available starting materials and intermediates in the synthesis of a diverse range of compounds, from pharmaceuticals and agrochemicals to materials science applications. ontosight.aiontosight.ai The reactivity of the benzonitrile core can be tuned by the nature and position of substituents on the aromatic ring. These derivatives undergo a variety of transformations, including nucleophilic addition to the nitrile group, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. wikipedia.orgacs.org The versatility of benzonitrile derivatives makes them indispensable tools for the construction of complex molecular architectures. ontosight.aiontosight.ai

Significance of 2-(Cyanomethoxy)benzonitrile as a Precursor in Heterocyclic Synthesis

The strategic placement of the cyanomethoxy group at the ortho-position of the benzonitrile ring in this compound makes it an exceptionally valuable precursor for the synthesis of heterocyclic compounds. This arrangement facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems.

A notable application is in the palladium-catalyzed cascade reactions with arylboronic acids to construct benzofuro[2,3-c]pyridine skeletons. acs.org This transformation proceeds through a domino sequence involving nitrile carbopalladation, intramolecular Michael addition, cyclization, and aromatization, ultimately forming multiple C-C and C-N bonds in a single operation. acs.org The resulting benzofuro[2,3-c]pyridines are a class of emissive fluorophores, highlighting the role of this compound in accessing novel functional materials. acs.org

The synthesis of this compound itself can be achieved through the reaction of 2-hydroxybenzonitrile (B42573) with 2-chloroacetonitrile in the presence of a base like potassium carbonate. researchgate.net

Research Scope and Objectives Pertaining to this compound

The primary research focus on this compound revolves around exploiting its unique structural features for the efficient synthesis of complex organic molecules, particularly heterocyclic systems. Key objectives include:

The development of novel synthetic methodologies that utilize this compound as a key building block.

The exploration of its reactivity in cascade and multicomponent reactions to enhance synthetic efficiency.

The synthesis of new families of heterocyclic compounds with potential applications in materials science and medicinal chemistry.

The investigation of the photophysical properties of the products derived from this compound.

The study of this compound contributes to the broader field of organic synthesis by providing new strategies for the construction of valuable and complex molecular scaffolds.

Chemical Compound Information

| Compound Name | Molecular Formula |

| This compound | C₉H₆N₂O |

| 2-Hydroxybenzonitrile | C₇H₅NO |

| 2-Chloroacetonitrile | C₂H₂ClN |

| Potassium Carbonate | K₂CO₃ |

| Arylboronic Acid | R-B(OH)₂ |

| Benzofuro[2,3-c]pyridine | C₁₁H₇NO |

| Benzonitrile | C₇H₅N |

| Acetonitrile | C₂H₃N |

Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 158.16 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 158.048012819 Da | nih.gov |

| Topological Polar Surface Area | 56.8 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 231 | nih.gov |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

Synthesis of this compound researchgate.net

| Reactants | Reagents | Solvent | Conditions |

| 2-Hydroxybenzonitrile | Potassium Carbonate | DMF | Reflux at 80 °C for 3 hours |

| 2-Chloroacetonitrile |

Structure

3D Structure

属性

IUPAC Name |

2-(cyanomethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNYAOKYHQWSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanomethoxy Benzonitrile

Established Synthetic Pathways for 2-(Cyanomethoxy)benzonitrile

The most common and effective method for synthesizing this compound involves the O-alkylation of a phenol (B47542) with a haloacetonitrile.

Alkylation Reactions Involving 2-Hydroxybenzonitrile (B42573) and 2-Chloroacetonitrile

The primary route to this compound is the nucleophilic substitution reaction between 2-hydroxybenzonitrile and 2-chloroacetonitrile. researchgate.net In this reaction, the hydroxyl group of 2-hydroxybenzonitrile acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetonitrile, leading to the displacement of the chloride ion and the formation of an ether linkage. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Reaction Conditions Optimization: Solvent Effects (e.g., DMF), Temperature (e.g., 80 °C reflux), and Reagent Stoichiometry (e.g., Potassium Carbonate)

The efficiency of the alkylation reaction is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Solvent Effects: Polar aprotic solvents are generally preferred for this type of nucleophilic substitution. Dimethylformamide (DMF) is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction. researchgate.net The polarity of DMF helps to stabilize the transition state of the reaction, thus accelerating the rate.

Temperature: The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. A reflux at 80 °C for a period of 3 hours has been reported to be effective. researchgate.net

Reagent Stoichiometry: The choice and amount of base are crucial for the reaction's success. Potassium carbonate (K2CO3) is a widely used base for this transformation. researchgate.net It is a mild and inexpensive base that is effective in deprotonating the 2-hydroxybenzonitrile. Typically, an excess of the base is used to drive the reaction to completion. For instance, a molar ratio of 2 equivalents of potassium carbonate relative to 2-hydroxybenzonitrile has been shown to be effective. researchgate.net The stoichiometry of the alkylating agent, 2-chloroacetonitrile, is also important, with a slight excess often used to ensure complete consumption of the starting phenol. A reported stoichiometry involves using 0.083 mol of 2-hydroxybenzonitrile, 0.166 mol of potassium carbonate, and 0.101 mol of 2-chloroacetonitrile. researchgate.net

Yield Optimization Strategies in this compound Synthesis

The optimization of the reaction conditions described above is the primary strategy for maximizing the yield of this compound. A reported synthesis utilizing the optimized conditions of 2-hydroxybenzonitrile, 2-chloroacetonitrile, and potassium carbonate in DMF at 80 °C achieved a high yield of 90%. researchgate.net Further optimization could potentially involve exploring other base and solvent combinations, as well as the use of phase-transfer catalysts, which can enhance the reaction rate and yield in biphasic systems.

Green Chemistry Approaches in the Synthesis of this compound

While the established methods are effective, there is a growing interest in developing more environmentally benign synthetic routes. Green chemistry approaches for the synthesis of related nitrile compounds have included the use of microwave assistance to reduce reaction times. For the synthesis of 2-(benzylamino)benzonitrile, a related compound, microwave assistance has been shown to reduce the nucleophilic substitution time to 2–4 hours with a yield of 80%. Although not specifically reported for this compound, this suggests that microwave-assisted synthesis could be a viable green alternative to conventional heating. Another avenue for green chemistry is the exploration of biocatalysis, though the use of nitrilase enzymes for nitrile formation is currently reported to have low efficiency.

Computational Chemistry and Quantum Mechanical Analysis of 2 Cyanomethoxy Benzonitrile

Density Functional Theory (DFT) Calculations on 2-(Cyanomethoxy)benzonitrile

No dedicated studies were found that provide DFT calculations specifically for this compound. Consequently, detailed information for the following subsections is unavailable.

Advanced Quantum Chemical Methodologies for this compound

There is no evidence of the application of advanced quantum chemical methods, which would provide a more accurate description of the electronic structure and properties of this compound, in the available literature.

Theoretical Reactivity Descriptors for this compound

The calculation of theoretical reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, which are derived from the electronic structure, has not been reported for this compound. These descriptors are valuable for predicting the reactivity of a molecule in various chemical reactions.

Chemical Reactivity and Transformation Pathways of 2 Cyanomethoxy Benzonitrile

Reactions Involving the Nitrile Functional Group of 2-(Cyanomethoxy)benzonitrile

The two nitrile groups in this compound are susceptible to a variety of transformations characteristic of the cyano functional group. These include hydrolysis, amidation, reductions, and other nucleophilic additions.

Nitriles can be hydrolyzed to form either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This transformation typically occurs under acidic or basic aqueous conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid and water, the nitrile is heated, typically under reflux. libretexts.org The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com This process initially forms an amide, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction time or harsher conditions. chemistrysteps.com

Base-Catalyzed Hydrolysis: When heated with an aqueous solution of a strong base, such as sodium hydroxide, the nitrile group is attacked by the hydroxide ion. chemistrysteps.com This initially yields a salt of the carboxylic acid and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is required to produce the free carboxylic acid. libretexts.org

These general principles can be applied to this compound to selectively or fully hydrolyze its nitrile groups. The reaction can be controlled to favor the formation of the corresponding carboxamide.

Table 1: Potential Hydrolysis and Amidation Products of this compound

| Reagent | Conditions | Expected Product |

|---|---|---|

| Dilute HCl, H₂O | Heat (Reflux) | 2-(Carboxymethoxy)benzamide (partial hydrolysis) or 2-(Carboxymethoxy)benzoic acid (full hydrolysis) |

| NaOH(aq) then H₃O⁺ | Heat (Reflux) | 2-(Carboxymethoxy)benzoic acid |

The carbon-nitrogen triple bond of the nitrile group can undergo reduction to form primary amines. libretexts.org This is a valuable synthetic transformation.

Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. libretexts.orglibretexts.org The reaction typically involves treatment with LiAlH₄ in an ether solvent, followed by an aqueous workup. libretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. libretexts.orgwikipedia.org This method is often considered more economical for large-scale synthesis. wikipedia.org

Partial Reduction to Aldehydes: Using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, the reduction can be stopped at the imine stage, which is then hydrolyzed during workup to yield an aldehyde. wikipedia.org This offers a pathway to convert the nitrile group into a formyl group. libretexts.org

Other Nucleophilic Additions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone.

Table 2: Potential Reduction and Nucleophilic Addition Reactions

| Reagent | Conditions | Product Functional Group |

|---|---|---|

| 1. LiAlH₄; 2. H₂O | Ether solvent | Primary Amine (-CH₂NH₂) |

| H₂, Raney Ni/Pd/Pt | High pressure, heat | Primary Amine (-CH₂NH₂) |

| 1. DIBAL-H; 2. H₂O | Low temperature (-78°C) | Aldehyde (-CHO) |

Reactivity of the Ether Linkage in this compound

Ethers are generally stable and unreactive functional groups. However, the C-O bond can be broken under specific, often harsh, conditions. wikipedia.org

Ether cleavage typically requires strong acids or specific Lewis acids. wikipedia.org

Acid-Catalyzed Cleavage: Strong protic acids, particularly hydrohalic acids like HBr and HI, are commonly used. wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. This would cleave the ether bond in this compound to yield 2-hydroxybenzonitrile (B42573) (also known as salicylonitrile) and a cyanomethyl halide (e.g., bromoacetonitrile).

Lewis Acid-Catalyzed Cleavage: Lewis acids such as boron tribromide (BBr₃) are also effective for cleaving ethers, especially aryl methyl ethers. youtube.com This reagent could similarly be applied to cleave the ether linkage in this compound.

Catalytic Cleavage: Certain transition metal catalysts, such as ruthenium, have been developed for the redox-neutral cleavage of C-O bonds in specific types of ethers, like 2-aryloxy-1-arylethanols. nih.gov Microwave-assisted cleavage in the presence of catalysts like Pd/C has also been explored for model compounds such as benzyl phenyl ether. researchgate.net

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orguci.edu The position of substitution is directed by the existing substituents on the ring.

The two substituents on the ring have opposing directing effects:

-CN (Cyano group): This group is strongly electron-withdrawing and acts as a deactivating meta-director. uci.edu

-OCH₂CN (Cyanomethoxy group): The ether oxygen is an activating, ortho, para-director due to its lone pairs, which can donate electron density to the ring through resonance. However, the electron-withdrawing cyanomethyl group attached to the oxygen moderates this activating effect.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Major Product Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro and 5-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 3-Bromo and 5-Bromo derivatives |

Cyclization Reactions and Heterocyclic Ring Formations Derived from this compound

One of the most significant areas of reactivity for this compound and its derivatives is their use as precursors for the synthesis of heterocyclic compounds, particularly benzofurans. researchgate.netdivyarasayan.orgorganic-chemistry.orgjocpr.com

Palladium-catalyzed reactions are particularly prominent in this area. For instance, a palladium-catalyzed tandem reaction has been developed for the synthesis of 2-aroyl benzofurans. researchgate.net This process involves the reaction of 2-(2-acylphenoxy)acetonitriles (derivatives of this compound) with arylboronic acids. researchgate.net The mechanism is believed to involve a sequential nucleophilic addition followed by an intramolecular cyclization. researchgate.net

Similarly, palladium-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids have been shown to construct benzofuro[2,3-c]pyridine skeletons with high selectivity. acs.org These complex transformations involve a domino sequence of nitrile carbopalladation, intramolecular Michael addition, cyclization, and aromatization, leading to the formation of multiple C-C and C-N bonds in a single operation. acs.org

Table 4: Examples of Cyclization Reactions Leading to Heterocycles

| Starting Material Derivative | Reagents | Catalyst | Product Type |

|---|---|---|---|

| 2-(2-Acylphenoxy)acetonitrile | Arylboronic Acid | Palladium(II) Acetate | 2-Aroyl Benzofuran researchgate.net |

| 2-(Cyanomethoxy)chalcone | Arylboronic Acid | Palladium(II) catalyst | Benzofuro[2,3-c]pyridine acs.org |

Mechanism and Scope of Benzofuran Carboxamide Formation

The transformation of this compound into benzofuran carboxamide derivatives represents a significant synthetic pathway, leveraging the inherent reactivity of the nitrile and ether functionalities within the molecule. This intramolecular cyclization is a base-catalyzed process that leads to the formation of a five-membered benzofuran ring system, a prevalent scaffold in medicinally important compounds.

The reaction proceeds via a mechanism analogous to the Thorpe-Ziegler reaction. The process is initiated by the deprotonation of the α-carbon to the ether oxygen by a strong base, such as potassium hydroxide. This generates a carbanion, which then undergoes an intramolecular nucleophilic attack on the carbon atom of the aromatic nitrile group. This cyclization step results in the formation of a cyclic imine intermediate. Subsequent tautomerization of the imine to an enamine, followed by hydrolysis of the second nitrile group upon workup, yields the final 3-aminobenzofuran-2-carboxamide product.

A key step in this transformation is the intramolecular cyclization, which is facilitated by the proximity of the reacting groups, the nucleophilic carbanion and the electrophilic aromatic nitrile. The reaction is typically carried out in a polar solvent, such as ethanol, at elevated temperatures to overcome the activation energy barrier for the cyclization.

The scope of this reaction has been demonstrated in the synthesis of various substituted benzofuran carboxamides. The reaction conditions are amenable to a range of substituents on the benzene ring of the this compound precursor, allowing for the generation of a library of derivatives for further biological evaluation.

Below is a table summarizing the key steps and intermediates in the proposed mechanism for the formation of 3-aminobenzofuran-2-carboxamide from this compound.

| Step | Description | Intermediate |

| 1 | Deprotonation of the α-carbon to the ether oxygen by a base (e.g., KOH) to form a carbanion. | Carbanion of this compound |

| 2 | Intramolecular nucleophilic attack of the carbanion on the carbon of the aromatic nitrile group. | Cyclic imine intermediate |

| 3 | Tautomerization of the cyclic imine to the more stable enamine form. | Enamine intermediate |

| 4 | Hydrolysis of the remaining nitrile group during aqueous workup to yield the final carboxamide. | 3-Aminobenzofuran-2-carboxamide |

Detailed research findings have shown that the synthesis of this compound itself is typically achieved through the reaction of 2-hydroxybenzonitrile with chloroacetonitrile in the presence of a base like potassium carbonate. The subsequent cyclization to 3-aminobenzofuran-2-carboxamide is then carried out by refluxing with potassium hydroxide in ethanol. This two-step process provides an efficient route to this important class of heterocyclic compounds.

Applications and Synthetic Utility of 2 Cyanomethoxy Benzonitrile in Advanced Organic Synthesis

Role of 2-(Cyanomethoxy)benzonitrile in the Synthesis of Bioactive Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds that exhibit promising biological activities. Its utility is particularly pronounced in the preparation of benzofuran derivatives, which are known to possess a wide spectrum of pharmacological properties.

Precursor to Benzofuran Carboxamide Derivatives

A significant application of this compound is its role as a precursor in the synthesis of benzofuran carboxamide derivatives. Research has demonstrated a straightforward synthetic pathway where this compound is utilized to construct the core benzofuran structure, which is then further functionalized to yield various carboxamide analogs.

The synthesis begins with the reaction of 2-hydroxybenzonitrile (B42573) with 2-chloroacetonitrile in the presence of potassium carbonate in dimethylformamide (DMF) to produce this compound researchgate.net. This intermediate then undergoes a base-catalyzed intramolecular cyclization to form the benzofuran ring system. Subsequent chemical modifications lead to the formation of diverse benzofuran carboxamide derivatives researchgate.net. These derivatives are of significant interest to medicinal chemists due to the prevalence of the benzofuran scaffold in a multitude of biologically active natural products and synthetic drugs nih.gov. The modular nature of this synthetic approach allows for the generation of a library of compounds with varied substituents, which is crucial for structure-activity relationship (SAR) studies.

Table 1: Synthesis of Benzofuran Carboxamide Derivatives from this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Hydroxybenzonitrile, 2-Chloroacetonitrile | K2CO3, DMF, 80°C, 3h | This compound |

| 2 | This compound | KOH, Ethanol, 75°C, 3h | 3-Amino-1-benzofuran-2-carboxamide |

| 3 | 3-Amino-1-benzofuran-2-carboxamide | Chloroacetyl chloride | 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide |

| 4 | 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide | Various amines | 3-(Glycinamido)-benzofuran-2-carboxamide derivatives |

Data derived from a study on the synthesis of new benzofuran carboxamide derivatives researchgate.net.

Synthesis of Compounds with Potential Pharmacological Activities

The benzofuran carboxamide derivatives synthesized from this compound have been evaluated for a range of pharmacological activities. Studies have shown that these compounds exhibit notable in vitro antimicrobial, anti-inflammatory, and antioxidant properties researchgate.net.

For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and screened for their biological activities. The results of these screenings indicated that many of the synthesized compounds displayed significant antimicrobial activity against various bacterial and fungal strains. Furthermore, several derivatives demonstrated potent anti-inflammatory and antioxidant activities, highlighting the potential of these compounds as leads for the development of new therapeutic agents researchgate.net. The benzofuran core is a well-established pharmacophore found in numerous drugs with diverse applications, including antimicrobial, anticancer, and anti-inflammatory agents nih.govdivyarasayan.org.

Table 2: Investigated Pharmacological Activities of Benzofuran Carboxamide Derivatives

| Activity | Description |

|---|---|

| Antimicrobial | Inhibition of growth of various bacterial and fungal strains. |

| Anti-inflammatory | Reduction of inflammation in in-vitro models. |

| Antioxidant | Scavenging of free radicals, such as DPPH. |

Based on the biological evaluation of compounds synthesized from this compound researchgate.net.

Development of Complex Molecular Architectures Utilizing this compound

Beyond its role in the synthesis of bioactive benzofuran carboxamides, this compound is also a valuable building block for the construction of more complex and diverse molecular architectures. Its reactivity allows for its incorporation into fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry.

The development of novel synthetic methodologies to create fused heterocyclic compounds is an active area of research airo.co.in. While direct and varied examples of this compound in the synthesis of a broad range of complex polycyclic or macrocyclic systems are not extensively documented in readily available literature, its potential as a precursor for such structures is evident from its known reactivity. The presence of multiple functional groups allows for sequential and multicomponent reactions to build intricate molecular frameworks. For example, derivatives of this compound have been used in palladium-catalyzed tandem reactions to synthesize fluorescent benzofuro[2,3-c]pyridines, which represent a more complex, fused heterocyclic system. This demonstrates the utility of this scaffold in creating elaborate molecular structures with interesting photophysical properties.

The synthesis of fused heterocyclic polymers containing naphthoquinone structures, for instance, highlights the broader strategies in polymer chemistry to create complex, functional materials from versatile building blocks . The principles of multicomponent reactions, often used for the synthesis of complex heterocycles like pyrano[2,3-d]pyrimidines, could potentially be applied to this compound to generate novel and complex molecular entities nih.gov. The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles through various coupling and cyclization strategies further illustrates the types of complex architectures that can be accessed from appropriately functionalized precursors nih.govresearchgate.net.

Industrial Relevance and Scalability Considerations for this compound in Specialty Chemical Production

The industrial utility of this compound is closely tied to the broader market for benzonitrile (B105546) and its derivatives. Benzonitrile itself is a significant commercial chemical used as a solvent and an intermediate in the production of various materials, including pharmaceuticals, agrochemicals, dyes, and polymers atamanchemicals.commdpi.com. The production of benzonitrile is a well-established industrial process, often involving the ammoxidation of toluene atamanchemicals.commdpi.com.

While specific large-scale production data for this compound is not publicly detailed, its synthesis from readily available starting materials, 2-hydroxybenzonitrile and 2-chloroacetonitrile, suggests that its production is scalable researchgate.net. The fine and specialty chemicals industry focuses on the production of high-value, low-volume chemicals, a category where this compound and its derivatives likely fall umbrex.com. The demand for such specialty chemicals is driven by their application in high-value end products, such as pharmaceuticals and advanced materials.

Future Research Directions and Emerging Opportunities for 2 Cyanomethoxy Benzonitrile Research

Exploration of Novel Catalytic Systems for 2-(Cyanomethoxy)benzonitrile Transformations

Future research will likely focus on developing and applying novel catalytic systems to selectively transform the distinct functional groups of this compound. The dual nitrile groups and the ether linkage offer multiple avenues for catalytic functionalization.

Key areas of exploration include:

Selective Nitrile Group Transformations : A significant challenge and opportunity lies in the selective catalytic transformation of one nitrile group over the other. Research into catalysts that can distinguish between the aromatic and aliphatic nitrile is a primary goal. This could involve:

Catalytic Hydrolysis : Developing catalysts for the selective hydrolysis of either nitrile group to the corresponding amide or carboxylic acid would yield valuable difunctional building blocks. Acid-catalyzed hydrolysis of benzonitriles is a known process, and future work could explore heterogeneous acid catalysts or novel organocatalysts for improved selectivity under milder conditions.

Catalytic Hydrogenation : The selective reduction of one nitrile to an amine is another key transformation. Studies on the liquid phase hydrogenation of benzonitrile (B105546) using palladium on carbon (Pd/C) catalysts show a consecutive reaction to benzylamine (B48309) and then toluene. Future work could investigate catalysts, such as ruthenium or iron pincer complexes, that have shown efficacy in nitrile hydrogenation, to control the reduction of this compound to yield amino-nitrile or diamino products under milder conditions.

Ether Bond Cleavage and Functionalization : The ether linkage is another site for catalytic intervention. Developing catalytic systems for the cleavage of the O-CH2CN bond would allow for the derivatization of the phenolic oxygen. This could open pathways to new compounds that are otherwise difficult to access.

Photoredox Catalysis : The application of visible-light photoredox catalysis offers a sustainable approach to generate radical species under mild conditions. This could be used to functionalize the aromatic ring or the benzylic position of the cyanomethoxy group, providing novel derivatives.

A summary of potential catalytic transformations for this compound is presented in the table below.

| Functional Group | Transformation | Potential Catalyst Type | Potential Product(s) |

| Aromatic Nitrile | Hydrolysis | Heterogeneous Acid Catalyst | 2-(Cyanomethoxy)benzamide |

| Aliphatic Nitrile | Hydrolysis | Enzyme/Organocatalyst | 2-(2-Amino-2-oxoethoxy)benzonitrile |

| Aromatic Nitrile | Hydrogenation | Pd/C, Ru-Pincer Complex | 2-(Cyanomethoxy)benzylamine |

| Both Nitriles | Hydrogenation | High-pressure H₂, Metal Catalyst | 2-(2-Aminoethoxy)benzylamine |

| Ether Linkage | Cleavage | Lewis Acid/Transition Metal | 2-Hydroxybenzonitrile (B42573) |

| Aromatic Ring | C-H Functionalization | Photoredox Catalyst | Substituted benzonitrile derivatives |

High-Throughput Screening of Reactivity Profiles of this compound

High-throughput screening (HTS) is a powerful methodology that utilizes robotics, automation, and sensitive detectors to conduct millions of chemical tests in parallel. This technology can be pivotal in rapidly mapping the chemical reactivity of this compound. By screening its reactions against large libraries of compounds under diverse conditions, a comprehensive reactivity profile can be generated efficiently.

Future research employing HTS could involve:

Reaction Condition Optimization : Miniaturized and parallel reaction setups can be used to screen a wide array of catalysts, solvents, temperatures, and reagents to quickly identify optimal conditions for desired transformations. For instance, finding a selective catalyst for the hydrolysis of one nitrile group could be accelerated by screening hundreds of potential catalysts simultaneously.

Discovery of Novel Reactions : By reacting this compound with a diverse library of chemical compounds, HTS can facilitate the discovery of novel and unexpected reactivity. The results can uncover new synthetic pathways and lead to the creation of unique molecular scaffolds.

Profiling for Biological Activity : HTS is a cornerstone of modern drug discovery. Screening this compound and its derivatives against a wide range of biological targets (e.g., enzymes, receptors) could rapidly identify potential therapeutic applications.

A hypothetical HTS workflow for profiling the reactivity of this compound is outlined below.

| Step | Description | Technology/Method | Objective |

| 1. Library Preparation | A diverse set of reactants (e.g., acids, bases, nucleophiles, electrophiles, catalysts) is prepared in microtiter plates. | Automated Liquid Handling Robotics | To create a broad chemical space for reactivity screening. |

| 2. Reaction Execution | This compound is dispensed into the wells of the microtiter plates to react with the library compounds under various conditions. | Robotic Plate Transport and Incubation Systems | To perform hundreds or thousands of reactions in parallel. |

| 3. Detection & Analysis | The outcome of each reaction is analyzed using a rapid detection method, such as mass spectrometry or fluorescence spectroscopy. | High-Throughput Analytical Instruments | To identify "hits" where a desired transformation or interaction has occurred. |

| 4. Data Processing | The large volume of data is processed and analyzed to identify trends, successful reactions, and new reactivity patterns. | Informatics Software and Statistical Analysis | To build a comprehensive reactivity map for the target molecule. |

Integration of Machine Learning in Predicting this compound Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and reactivity prediction. By training algorithms on vast datasets of known chemical reactions, ML models can learn the underlying principles of chemical reactivity and predict the outcomes of new, unseen reactions with increasing accuracy.

For this compound, ML could be applied in several forward-thinking ways:

Outcome Prediction : An ML model could be trained to predict the most likely product when this compound is subjected to a given set of reactants and conditions. This approach, which can be analogized to a language translation problem (translating reactants to products), can guide experimental design and prioritize reactions with the highest probability of success.

Site Selectivity Prediction : Given the multiple functional groups in this compound, an ML model could be specifically designed to predict which site is most likely to react under certain conditions. By analyzing the electronic and steric properties of the molecule, the model could predict whether a reagent will target the aromatic nitrile, the aliphatic nitrile, the ether, or the aromatic ring.

Discovering Novel Pathways : Machine learning can identify complex patterns in reaction data that may not be obvious to a human chemist. This could lead to the proposal of entirely new synthetic routes for the derivatization of this compound. An automated system could even combine ML predictions with robotic synthesis to autonomously explore chemical space and discover new reactions.

The development of a predictive ML model for this compound would follow a general workflow.

| Phase | Activity | Description |

| 1. Data Collection | Gather a large dataset of reactions involving molecules with similar functional groups (benzonitriles, aliphatic nitriles, ethers). | Data can be sourced from chemical databases, patents, and scientific literature. |

| 2. Model Training | Use the dataset to train a neural network or other machine learning algorithm. | The model learns to correlate molecular representations (like SMILES strings) of reactants with their corresponding products. |

| 3. Prediction | Input this compound and a set of proposed reactants into the trained model. | The model outputs a prediction for the reaction product(s) and a confidence score. |

| 4. Experimental Validation | Conduct the predicted reactions in the laboratory to validate the model's accuracy. | The results are fed back into the model to refine and improve its predictive power over time. |

Sustainable Synthesis and Derivatization of this compound

Adopting principles of green chemistry is essential for modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable and environmentally friendly methods for its synthesis and subsequent derivatization.

Key opportunities for sustainable chemistry include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. Developing microwave-assisted protocols for the synthesis and modification of this compound could lead to more efficient and greener processes.

Biocatalysis : The use of enzymes (biocatalysts) offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Aldoxime dehydratases, for example, can convert aldoximes to nitriles in water under mild conditions, avoiding the use of toxic cyanide reagents. Exploring enzymatic routes for the synthesis or transformation of this compound is a promising avenue.

Electrosynthesis : Electrocatalysis uses electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. The direct electrosynthesis of nitriles from alcohols and ammonia (B1221849) on simple nickel catalysts has been reported, offering a green alternative to traditional methods.

Use of Green Solvents and Catalysts : Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a core principle of sustainable chemistry. Similarly, employing non-noble metal catalysts or developing catalyst-free reaction conditions can significantly improve the environmental footprint of a synthetic process.

The table below compares conventional and potential sustainable approaches for transformations related to this compound.

| Transformation | Conventional Method | Potential Sustainable Alternative | Green Chemistry Benefit |

| Nitrile Synthesis | Use of toxic cyanide reagents | Biocatalytic dehydration of aldoximes | Avoids hazardous reagents, uses water as solvent. |

| Reaction Heating | Oil bath, heating mantle | Microwave irradiation | Reduced energy consumption, faster reaction times. |

| Oxidation/Reduction | Stoichiometric chemical reagents | Electrocatalysis | Avoids chemical waste, uses electricity as a clean reagent. |

| Solvent Use | Volatile organic compounds | Ionic liquids, water | Reduced pollution and safety hazards. |

常见问题

Q. What are the standard synthesis pathways for 2-(Cyanomethoxy)benzonitrile, and what analytical methods validate its purity?

Methodological Answer: The synthesis of this compound typically involves functional group transformations on the benzonitrile core. For example, bromination of precursor molecules (e.g., 2-methylbenzonitrile) followed by substitution with cyanomethoxy groups is a common approach. Key steps include:

- Bromination : Using reagents like NBS (N-bromosuccinimide) under controlled conditions to introduce bromine at the ortho position .

- Cyanomethoxy substitution : Reaction with sodium cyanomethoxide or similar nucleophiles in polar aprotic solvents (e.g., DMF) .

Validation : - NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and absence of side products.

- HPLC-MS for purity assessment and molecular weight confirmation .

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The nitrile group activates the benzene ring toward electrophilic substitution at the para position but deactivates it at the meta position. For nucleophilic substitutions (e.g., SNAr):

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to assess activation barriers.

- Computational modeling : Use DFT calculations to map electron density and predict reactive sites .

Experimental data from analogues (e.g., 2-(Methoxymethyl)benzonitrile) suggest that the nitrile group enhances stability of transition states in SNAr reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for palladium-catalyzed coupling reactions involving this compound?

Methodological Answer: Discrepancies in yields often arise from ligand choice, solvent effects, or trace moisture. To address this:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., ligand: Pd ratio, solvent dielectric constant) and analyze outcomes via multivariate regression .

- In situ monitoring : Use techniques like ReactIR to track intermediate formation and identify side reactions .

For example, highlights that Wittig reactions with styryl derivatives require anhydrous conditions to avoid hydrolysis, which parallels challenges in Pd-mediated couplings .

Q. What strategies optimize the biological activity of this compound derivatives in enzyme inhibition studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogens, alkyl groups) and test inhibition against target enzymes (e.g., cytochrome P450).

- Molecular docking : Use software like AutoDock to predict binding modes and guide synthetic prioritization .

Evidence from similar compounds (e.g., 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile) shows that halogenation at specific positions enhances binding affinity to hydrophobic enzyme pockets .

Q. How do solvent effects and steric hindrance impact the regioselectivity of this compound in multicomponent reactions?

Methodological Answer:

- Solvent screening : Test solvents with varying polarity (e.g., THF vs. DCE) to assess their influence on transition-state stabilization.

- Steric maps : Generate steric occupancy plots (e.g., using Molinspiration) to quantify spatial constraints around the cyanomethoxy group .

Data from 2-(Benzylamino)benzonitrile suggest that bulky substituents adjacent to the nitrile group reduce regioselectivity in Ullmann couplings .

Q. What mechanistic insights explain the photostability of this compound under UV exposure?

Methodological Answer:

- Photodegradation assays : Expose the compound to UV light (λ = 254–365 nm) and monitor decomposition via LC-MS.

- Radical trapping : Use scavengers like TEMPO to identify reactive intermediates (e.g., cyanomethyl radicals) .

Studies on fluorinated analogues (e.g., 2-Fluoro-4-(trifluoroethoxy)benzonitrile) indicate that electron-withdrawing groups reduce radical formation, enhancing photostability .

Q. How can researchers leverage this compound as a precursor for boron-containing complexes in materials science?

Methodological Answer:

- Suzuki-Miyaura coupling : React with boronic acids using Pd catalysts to generate biaryl structures for OLED applications .

- Thermogravimetric analysis (TGA) : Assess thermal stability of boron-complexed derivatives for use in high-temperature materials .

Evidence from europium-based patents demonstrates the utility of nitrile-bearing aromatics in TADF (thermally activated delayed fluorescence) materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。